2-Methoxy-3-methylbenzoic acid
Overview
Description
“2-Methoxy-3-methylbenzoic acid” is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis. It is used in the asymmetric reduction of prochiral ketones .
Synthesis Analysis
The synthesis of “2-Methoxy-3-methylbenzoic acid” has been explored in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized . Another study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-methylbenzoic acid” has been analyzed in several studies. For instance, one study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .
Chemical Reactions Analysis
The chemical reactions involving “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study provided a comprehensive analysis of its properties, including molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and covalently-bonded unit count .
Scientific Research Applications
Polyaniline Doping
2-Methoxy-3-methylbenzoic acid, alongside other substituted benzoic acids, has been studied for its application in doping polyaniline, a conductive polymer. Amarnath and Palaniappan (2005) found that benzoic acids could be used to dope polyaniline, affecting its properties like conductivity and thermal stability. Polyaniline doped with benzoic acid showed significant conductivity (Amarnath & Palaniappan, 2005).
Pesticide Residue Analysis
Methoxyfenozide, a derivative of 2-methoxy-3-methylbenzoic acid, has been applied to various crops as a pesticide. Hall et al. (2004) demonstrated a method for analyzing methoxyfenozide residues in fruits, vegetables, and mint, indicating its relevance in food safety and environmental studies (Hall et al., 2004).
Spectral and Thermal Investigations
Brzyska and Ożga (2002) investigated rare earth element 4-methoxy-2-methylbenzoates, focusing on their spectral and thermal properties. This research contributes to understanding the behavior of these compounds under different conditions, which is crucial for their potential applications in various fields (Brzyska & Ożga, 2002).
Solubility and Solvent Interaction Studies
The study of the solubility of 2-amino-3-methylbenzoic acid in various solvents by Zhu et al. (2019) provides insights into its interactions with different solvent environments. This research is essential for understanding its behavior in diverse chemical processes (Zhu et al., 2019).
Coordination Polymers
Pedireddi and Varughese (2004) synthesized and analyzed Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid, showing the solvent-dependent formation of coordination polymers.
Scientific Research Applications of 2-Methoxy-3-methylbenzoic Acid
Polyaniline Doping
2-Methoxy-3-methylbenzoic acid, alongside other substituted benzoic acids, has been studied for its application in doping polyaniline, a conductive polymer. Amarnath and Palaniappan (2005) found that benzoic acids could be used to dope polyaniline, affecting its properties like conductivity and thermal stability. Polyaniline doped with benzoic acid showed significant conductivity (Amarnath & Palaniappan, 2005).
Pesticide Residue Analysis
Methoxyfenozide, a derivative of 2-methoxy-3-methylbenzoic acid, has been applied to various crops as a pesticide. Hall et al. (2004) demonstrated a method for analyzing methoxyfenozide residues in fruits, vegetables, and mint, indicating its relevance in food safety and environmental studies (Hall et al., 2004).
Spectral and Thermal Investigations
Brzyska and Ożga (2002) investigated rare earth element 4-methoxy-2-methylbenzoates, focusing on their spectral and thermal properties. This research contributes to understanding the behavior of these compounds under different conditions, which is crucial for their potential applications in various fields (Brzyska & Ożga, 2002).
Solubility and Solvent Interaction Studies
The study of the solubility of 2-amino-3-methylbenzoic acid in various solvents by Zhu et al. (2019) provides insights into its interactions with different solvent environments. This research is essential for understanding its behavior in diverse chemical processes (Zhu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISMEIDIHLMTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359222 | |
Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylbenzoic acid | |
CAS RN |
26507-91-5 | |
Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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